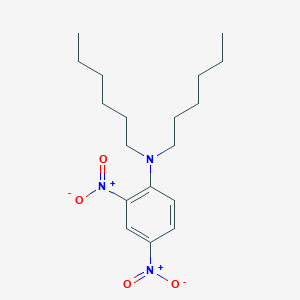
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is a complex organophosphorus compound It is characterized by the presence of a pyridine ring substituted with dichloro and trichloromethyl groups, and a phosphoramidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dioctyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used in studies involving enzyme inhibition, as it may act as an inhibitor for certain phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
Mechanism of Action
The mechanism of action of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can disrupt various cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound shares the pyridine core and similar substituents but lacks the phosphoramidate group.
Dioctyl phosphoramidate: This compound contains the phosphoramidate moiety but lacks the pyridine ring and its substituents.
Uniqueness
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is unique due to the combination of its pyridine ring with dichloro and trichloromethyl substituents and the phosphoramidate group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
55733-18-1 |
|---|---|
Molecular Formula |
C22H36Cl5N2O3P |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
3,5-dichloro-N-dioctoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C22H36Cl5N2O3P/c1-3-5-7-9-11-13-15-31-33(30,32-16-14-12-10-8-6-4-2)29-20-18(23)17-28-21(19(20)24)22(25,26)27/h17H,3-16H2,1-2H3,(H,28,29,30) |
InChI Key |
MTUXNPXUGIJLES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


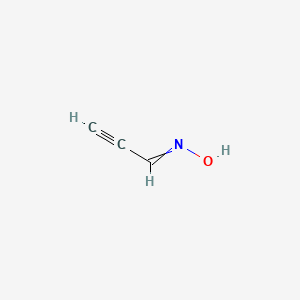
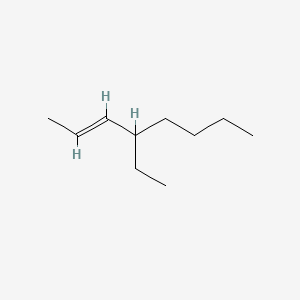
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
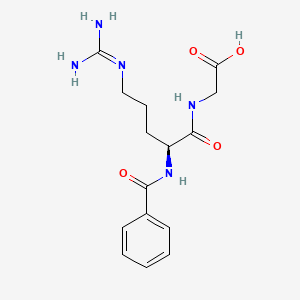
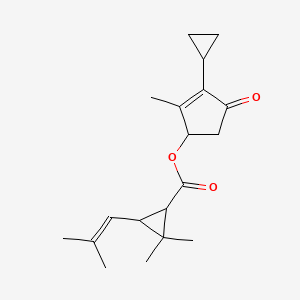
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
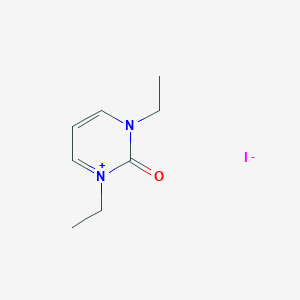
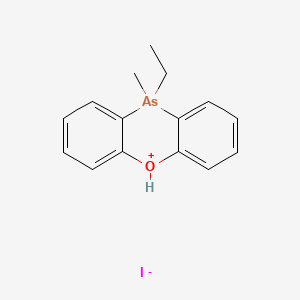
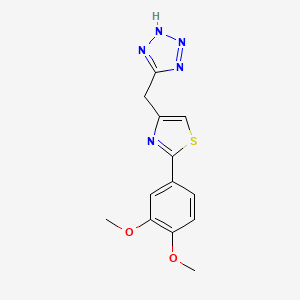
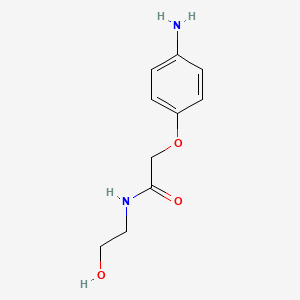
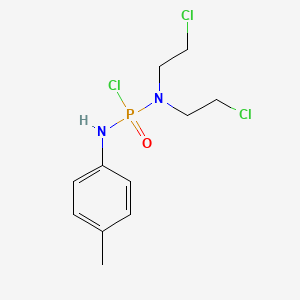
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
